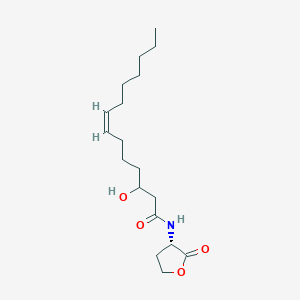

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone

Beschreibung

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (hereafter referred to by its full systematic name) is a specialized N-acyl homoserine lactone (AHL) produced by the biocontrol strain Pseudomonas fluorescens F112. This compound acts as a small bacteriocin and a quorum-sensing (QS) signal molecule, facilitating microbial communication and behavior regulation . Its biosynthesis is mediated by HdtS, a novel N-acylhomoserine lactone synthase, which catalyzes the formation of the 14-carbon acyl chain featuring a 3-hydroxy group and a cis double bond at the 7th position . This structural configuration is critical for its role in rhizosphere colonization and suppression of plant pathogens, underscoring its ecological significance in agricultural biocontrol .

Eigenschaften

IUPAC Name |

(Z)-3-hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7-/t15?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFGXWHLLUVRK-UPVLWJCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCC(CC(=O)N[C@H]1CCOC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

1a. Reaction Conditions and Optimization

The synthesis is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis of the acyl intermediate. Stoichiometric amounts of EDC (1.2 equivalents) and DMAP (4-dimethylaminopyridine, 0.3 equivalents) are used to activate the carboxylic acid group of 3-hydroxy-7-cis-tetradecenoic acid. The reaction proceeds at room temperature for 24 hours, yielding the crude product with minimal epimerization.

Table 1: Standard Reaction Parameters for EDC-Mediated Synthesis

| Parameter | Specification |

|---|---|

| Solvent | DCM or THF |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Molar Ratio (Acyl:EDC) | 1 : 1.2 |

| Yield (Crude) | 75–82% |

1b. Challenges in Stereochemical Control

Maintaining the cis configuration at C7 during synthesis requires strict avoidance of high temperatures (>40°C) and acidic conditions, which promote isomerization to the trans form. THF is preferred over DCM for heat-sensitive derivatives due to its higher boiling point (66°C vs. 40°C), allowing gentle reflux if needed.

Biosynthetic Production in Bacterial Systems

This compound is natively synthesized by Rhizobiaceae species using LuxI-type synthases. These enzymes catalyze the conjugation of S-adenosylmethionine (SAM) to 3-hydroxy-7-cis-tetradecenoyl-ACP (acyl carrier protein), followed by lactonization.

Key Enzymatic Steps:

-

Acyl-ACP Formation: The fatty acid synthase (FAS) system generates 3-hydroxy-7-cis-tetradecenoyl-ACP using malonyl-CoA precursors.

-

AHL Synthase Activity: LuxI homologs transfer the acyl group from ACP to the homoserine lactone moiety of SAM.

-

Lactonization: Spontaneous cyclization releases the final AHL and 5′-methylthioadenosine.

Purification and Analytical Characterization

3a. Column Chromatography

Crude synthetic products are purified via silica gel chromatography using a gradient of dichloromethane and methanol (19:1 to 9:1). The target compound elutes at Rf = 0.33 in DCM/MeOH (19:1), with a typical recovery of 68–74%.

Table 2: Physicochemical Properties of Purified Compound

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-(3-Hydroxy-7-cis-Tetradecenoyl)-L-Homoserinlacton kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton zu bilden.

Reduktion: Die Doppelbindung in der Tetradecenoylkette kann reduziert werden, um eine gesättigte Acylkette zu bilden.

Substitution: Der Lactonring kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Pyridiniumchlorochromat (PCC) oder Kaliumpermanganat (KMnO4) können verwendet werden.

Reduktion: Katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C) ist eine gängige Methode.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Bildung von N-(3-Oxo-7-cis-Tetradecenoyl)-L-Homoserinlacton.

Reduktion: Bildung von N-(3-Hydroxy-Tetradecanoyl)-L-Homoserinlacton.

Substitution: Bildung verschiedener substituierter Lactone, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Model Compound : C14-HSL serves as a model compound for studying the synthesis and reactions of acyl-homoserine lactones. This includes investigations into their chemical properties and reactivity under different conditions.

- Chemical Reactions : The compound can undergo various chemical transformations such as oxidation, reduction, and substitution. For instance, the hydroxyl group can be oxidized to form a ketone, while the double bond in the tetradecenoyl chain can be reduced to generate a saturated acyl chain.

Biology

- Quorum Sensing Studies : C14-HSL is pivotal in quorum sensing research, helping scientists understand bacterial communication mechanisms and their impact on collective behaviors such as biofilm formation and virulence factor production .

- Gene Regulation : The compound influences the expression of genes involved in pathogenicity and biofilm formation in various bacterial species, making it a target for disrupting pathogenic processes .

Medicine

- Antimicrobial Strategies : Due to its role in quorum sensing, C14-HSL is being investigated for its potential to control bacterial infections by disrupting communication pathways among bacteria. This approach could lead to novel antimicrobial therapies that target virulence rather than viability .

- Immunological Studies : Research has shown that C14-HSL does not significantly affect cytokine or antibody production in mouse and human leukocyte assays, indicating its complex role in immune responses .

Agriculture

- Biocontrol Agents : C14-HSL is utilized in biocontrol strategies to manage plant pathogens. It promotes plant growth by enhancing beneficial microbial communities in the rhizosphere, thereby suppressing diseases like bacterial wilt .

- Soil Microbial Interactions : Studies indicate that C14-HSL contributes to the establishment of beneficial bacterial populations that enhance soil health and plant productivity through mechanisms such as nitrogen fixation and disease suppression .

Case Study 1: Quorum Sensing Disruption

A study demonstrated that disrupting quorum sensing via AHLs like C14-HSL could reduce virulence in Pseudomonas aeruginosa, leading to decreased biofilm formation and enhanced efficacy of conventional antibiotics. The results highlighted the potential of using quorum-sensing inhibitors as adjunct therapies in treating chronic infections.

Case Study 2: Biocontrol Efficacy

Research involving Burkholderia sp. W3 showed that inoculating tomato plants with this strain, which produces C14-HSL, significantly suppressed bacterial wilt disease. The study illustrated how manipulating microbial communities through AHLs could enhance crop resilience against pathogens .

Wirkmechanismus

The compound exerts its effects by binding to specific receptor proteins in bacterial cells, leading to the activation or repression of target genes. This process involves the formation of a complex between the compound and the receptor, which then interacts with the DNA to regulate gene expression. The molecular targets include genes involved in secondary metabolite production, virulence, and biofilm formation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar AHL Compounds

Structural and Functional Diversity

AHLs share a conserved homoserine lactone ring but differ in acyl chain length, saturation, and substituents (e.g., 3-oxo, 3-hydroxy). Below is a comparative analysis of key AHLs:

Table 1: Comparative Analysis of AHLs

Key Differentiators

Chain Length and Biocontrol Specificity :

- The 14-carbon chain of the target compound enables specific interactions with plant root exudates, enhancing rhizosphere colonization . Shorter-chain AHLs (e.g., C4 or C8) are more volatile and diffuse rapidly, limiting their persistence in soil environments .

Substituent Effects on Signaling :

- The 3-hydroxy group in the target compound contrasts with 3-oxo substituents in AHLs like 3O-C8-HSL. Hydroxy groups may confer resistance to enzymatic degradation by lactonases, enhancing signal stability .

Biosynthetic Pathways: Unlike LuxI-type synthases (e.g., RhlI in P. aeruginosa), HdtS in P. fluorescens F113 uniquely generates hydroxy-substituted AHLs, reflecting evolutionary adaptation to environmental niches .

Ecological Roles: While the target compound suppresses plant pathogens, AHLs like N-(3-oxooctanoyl)homoserine lactone in P. aeruginosa regulate virulence factors . Vibrio-derived AHLs (e.g., β-hydroxybutyryl-HSL) coordinate luminescence via LuxR-type receptors .

Research Findings and Implications

- Enzymatic Modification : Oxidoreductases in Rhodococcus erythropolis W2 can convert 3-oxo-AHLs to 3-hydroxy derivatives, suggesting interspecies modulation of QS signals .

- Biotechnological Applications: The target compound’s stability and specificity make it a candidate for engineered biocontrol systems, whereas shorter-chain AHLs are tools for synthetic biology .

- Ecological Impact : Hydroxy-substituted AHLs may persist longer in soil, influencing microbial community dynamics compared to oxo-substituted analogs .

Biologische Aktivität

N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH-C14:1-HSL) is a specific type of N-acyl homoserine lactone (AHL) that plays a crucial role in bacterial quorum sensing (QS). This signaling molecule is primarily produced by certain Gram-negative bacteria, including Rhizobium leguminosarum, and is involved in regulating various biological activities such as virulence, biofilm formation, and plant-microbe interactions.

- Chemical Formula : C₁₈H₃₃N₁O₄

- Molecular Weight : 325.44 g/mol

- Structure : The compound features a long-chain fatty acid linked to a homoserine lactone moiety, characterized by the presence of a hydroxyl group at the 3-position and a cis double bond at the 7-position of the tetradecenoic acid chain.

Biological Functions

1. Quorum Sensing Mechanism

3OH-C14:1-HSL functions as a signaling molecule in quorum sensing, allowing bacteria to communicate and coordinate their behavior based on population density. This process is crucial for the regulation of gene expression related to virulence factors and secondary metabolites.

2. Regulation of Virulence Factors

In Pseudomonas fluorescens, the production of 3OH-C14:1-HSL is associated with the activation of genes responsible for pathogenicity. Studies have shown that this AHL can influence the expression of phenazine biosynthetic genes, which are critical for the bacterium's ability to suppress plant pathogens .

3. Biofilm Formation

Biofilm development is significantly influenced by AHLs, including 3OH-C14:1-HSL. The compound aids in the establishment and maintenance of biofilms, which are essential for bacterial survival in hostile environments .

4. Plant-Microbe Interactions

Research indicates that 3OH-C14:1-HSL plays a role in root nodulation and symbiosis with legumes. It facilitates communication between Rhizobium and plant roots, enhancing nutrient exchange and promoting plant growth .

Case Studies

Case Study 1: Quorum Sensing in Pseudomonas fluorescens

A study demonstrated that Pseudomonas fluorescens F113 produces 3OH-C14:1-HSL, which activates specific biosensors indicating its role in QS. The absence of detectable activity when cross-streaked against AHL biosensors suggests that this compound may be produced under specific conditions or concentrations .

Case Study 2: Impact on Plant Health

In agricultural settings, 3OH-C14:1-HSL has been shown to enhance root nodulation in legumes, thereby improving nitrogen fixation and plant health. This effect is mediated through signaling pathways activated by AHLs, which modulate plant responses to microbial colonization .

Research Findings

Recent findings indicate that various strains of Rhizobium produce different concentrations of 3OH-C14:1-HSL depending on environmental conditions. For instance, higher concentrations were observed during stationary growth phases, correlating with increased biofilm formation and virulence factor expression .

Table 1: Summary of Biological Activities Associated with 3OH-C14:1-HSL

| Biological Activity | Organism | Mechanism/Effect |

|---|---|---|

| Quorum Sensing | Pseudomonas fluorescens | Activates virulence genes |

| Biofilm Formation | Various Bacteria | Enhances adhesion and stability |

| Root Nodulation | Rhizobium leguminosarum | Facilitates symbiotic relationships with plants |

| Pathogen Suppression | Pseudomonas spp. | Produces phenazines that inhibit other pathogens |

Q & A

Basic Research Questions

Q. How is N-(3-Hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH-C14:1-HSL) detected and quantified in bacterial cultures?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for detection. Extracts from bacterial supernatants are fractionated via reverse-phase HPLC, followed by high-resolution MS for structural confirmation. Biosensor assays (e.g., E. coli Lux-based reporters) can screen activity, but LC-MS/MS provides specificity for distinguishing isomers and quantifying concentrations .

- Critical Consideration : Acidification (pH <2) stabilizes the lactone ring, preventing lactonolysis during extraction .

Q. What factors influence the stability of 3OH-C14:1-HSL in experimental conditions?

- Methodological Answer :

- pH and Temperature : Lactonolysis (ring-opening) accelerates at neutral-to-alkaline pH (e.g., pH 7.4) and elevated temperatures (37°C vs. 22°C). For short-term storage, maintain solutions at pH 2.0 and -20°C to preserve the lactone structure .

- Acyl Chain Effects : Longer, unsaturated acyl chains (e.g., C14:1) enhance stability compared to short-chain AHLs (e.g., C4-HSL) due to reduced electron donation to the lactone ring .

Q. Which bacterial species produce 3OH-C14:1-HSL, and what is its biosynthetic pathway?

- Methodological Answer :

- Producing Strains : Primarily identified in Pseudomonas fluorescens F113 and Rhizobium leguminosarum as a bacteriocin .

- Biosynthesis : The hdtS gene in P. fluorescens encodes a non-canonical AHL synthase (HdtS), distinct from LuxI/LuxM families. HdtS produces 3OH-C14:1-HSL alongside C6- and C10-HSLs via acyltransferase activity .

Advanced Research Questions

Q. How does 3OH-C14:1-HSL function as a bacteriocin, and what are its ecological implications?

- Methodological Answer :

- Growth Inhibition : At high concentrations, 3OH-C14:1-HSL inhibits competing bacteria (e.g., Rhizobium spp.) by disrupting membrane integrity. Quantify activity via growth curves or zone-of-inhibition assays .

- Ecological Role : In biocontrol strains like P. fluorescens F113, it suppresses plant pathogens, enhancing rhizosphere colonization. Use gnotobiotic plant models to study host-microbe interactions .

Q. What experimental challenges arise when studying 3OH-C14:1-HSL in host-pathogen systems?

- Methodological Answer :

- Host Immune Modulation : 3OH-C14:1-HSL activates p38 MAPK and eIF2α phosphorylation in mammalian cells, independent of Toll-like receptors (TLRs) or Nod1/2. Use TLR/Nod1/2 knockout cell lines (e.g., HEK293T) to isolate signaling pathways .

- Concentration-Dependent Effects : Low concentrations may prime immune responses, while high concentrations induce cytotoxicity. Titrate doses using in vitro macrophage/epithelial cell models .

Q. How does structural variation in AHLs (e.g., acyl chain length, oxidation) affect quorum-sensing cross-talk?

- Methodological Answer :

- Receptor Specificity : Use lux-based biosensors with engineered LuxR homologs (e.g., LasR, RhlR) to test activation thresholds. For example, 3OH-C14:1-HSL weakly activates LasR compared to 3-oxo-C12-HSL .

- Cross-Kingdom Signaling : Test plant root exudates or synthetic analogs for AHL degradation/modification using LC-MS/MS and transcriptomics .

Q. What are the contradictions in reported biological activities of 3OH-C14:1-HSL, and how can they be resolved?

- Methodological Answer :

- Contradiction : Some studies report bacteriostatic activity, while others highlight immune modulation.

- Resolution : Context-dependent effects (e.g., bacterial vs. eukaryotic cells) require parallel assays. For example, compare MIC (Minimum Inhibitory Concentration) assays in Rhizobium spp. with cytokine profiling in mammalian cells .

- Dose-Response Curves : Establish EC50/IC50 values across systems to clarify dual roles .

Methodological Best Practices

- Storage : Aliquot 3OH-C14:1-HSL in methyl acetate at -20°C to prevent freeze-thaw degradation .

- Controls : Include synthetic standards (e.g., Cayman Chemical) for LC-MS/MS validation and biosensor specificity checks .

- Ethical Compliance : Adhere to biosafety protocols for handling bioactive AHLs, as some analogs are cytotoxic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.